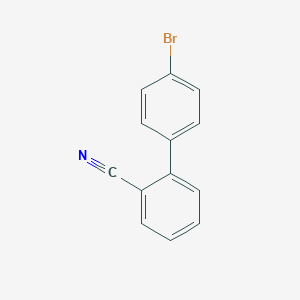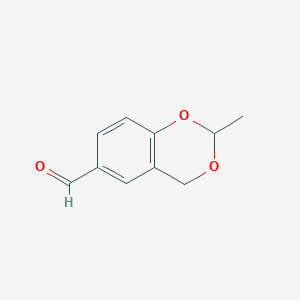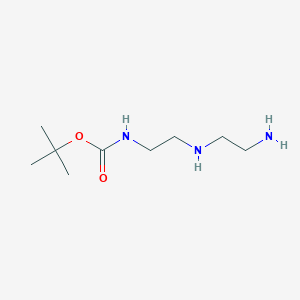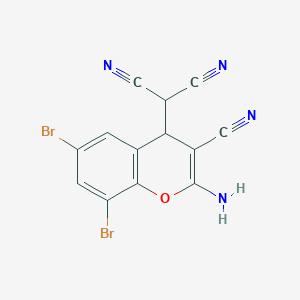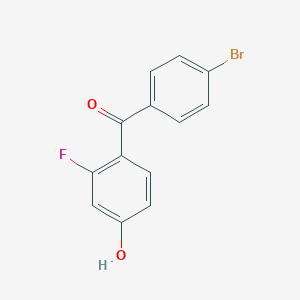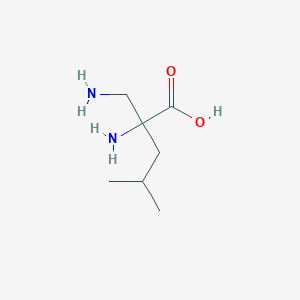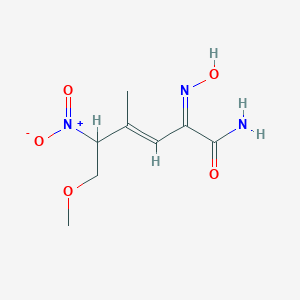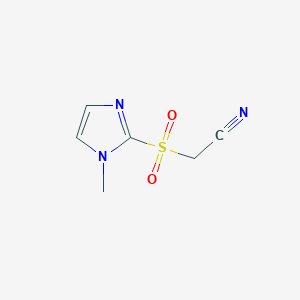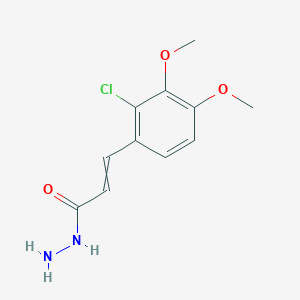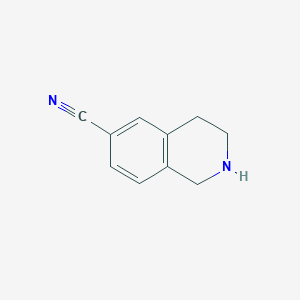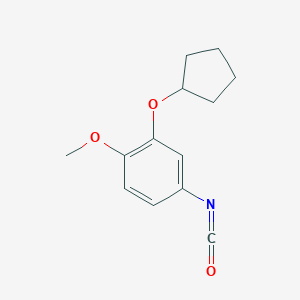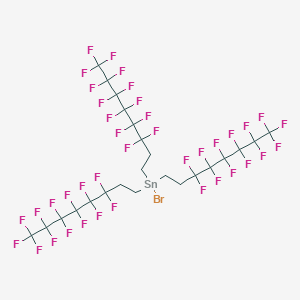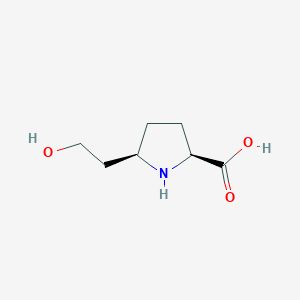
L-Proline, 5-(2-hydroxyethyl)-, cis-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Proline, 5-(2-hydroxyethyl)-, cis-(9CI) is a naturally occurring amino acid that has gained significant attention in scientific research due to its potential applications in various fields. It is an essential component of many proteins and enzymes, and its unique chemical structure makes it an ideal candidate for the development of new drugs and therapies.
作用机制
L-Proline, 5-(2-hydroxyethyl)-, cis-(9CI) works by interacting with various receptors and enzymes in the body, leading to a range of biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of various diseases and conditions.
生化和生理效应
L-Proline, 5-(2-hydroxyethyl)-, cis-(9CI) has been shown to have a range of biochemical and physiological effects, including the regulation of protein synthesis, the promotion of wound healing, and the enhancement of immune function. It has also been shown to have anti-cancer properties, making it a potential candidate for the development of new cancer therapies.
实验室实验的优点和局限性
One of the main advantages of using L-Proline, 5-(2-hydroxyethyl)-, cis-(9CI) in lab experiments is its ability to interact with various receptors and enzymes in the body, leading to a range of biochemical and physiological effects. However, one limitation of using this compound in lab experiments is its potential toxicity at high doses, which can lead to adverse effects on the body.
未来方向
There are many future directions for the research and development of L-Proline, 5-(2-hydroxyethyl)-, cis-(9CI). Some potential areas of focus include the development of new drugs and therapies for various diseases and conditions, the enhancement of crop yields and industrial processes, and the exploration of its potential as a biomaterial for tissue engineering and regenerative medicine. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential side effects at different doses.
合成方法
L-Proline, 5-(2-hydroxyethyl)-, cis-(9CI) can be synthesized through several methods, including chemical synthesis and fermentation. Chemical synthesis involves the use of various chemicals and reagents to create the desired compound, while fermentation involves the use of microorganisms to produce the compound naturally.
科学研究应用
L-Proline, 5-(2-hydroxyethyl)-, cis-(9CI) has been extensively studied for its potential applications in various fields, including medicine, agriculture, and biotechnology. Its unique properties make it an ideal candidate for the development of new drugs and therapies, as well as for improving crop yields and enhancing industrial processes.
属性
CAS 编号 |
178813-39-3 |
|---|---|
产品名称 |
L-Proline, 5-(2-hydroxyethyl)-, cis-(9CI) |
分子式 |
C7H13NO3 |
分子量 |
159.18 g/mol |
IUPAC 名称 |
(2S,5R)-5-(2-hydroxyethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c9-4-3-5-1-2-6(8-5)7(10)11/h5-6,8-9H,1-4H2,(H,10,11)/t5-,6+/m1/s1 |
InChI 键 |
OXXYTOOUITWUHR-RITPCOANSA-N |
手性 SMILES |
C1C[C@H](N[C@H]1CCO)C(=O)O |
SMILES |
C1CC(NC1CCO)C(=O)O |
规范 SMILES |
C1CC(NC1CCO)C(=O)O |
同义词 |
L-Proline, 5-(2-hydroxyethyl)-, cis- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



